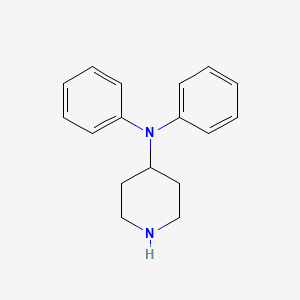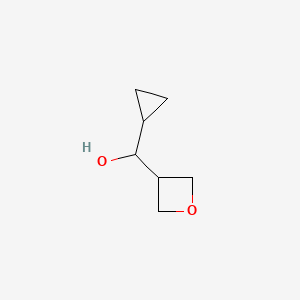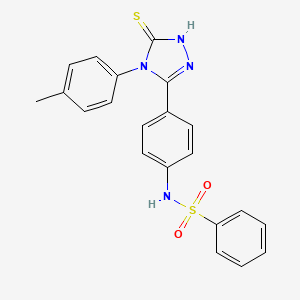
Piperazine-2,5-diyldimethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Piperazine-2,5-diyldimethanol is a chemical compound with the molecular formula C6H14N2O2. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. This compound is characterized by the presence of two hydroxyl groups attached to the piperazine ring, making it a versatile compound in various chemical reactions and applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of piperazine-2,5-diyldimethanol typically involves the reaction of piperazine with formaldehyde and hydrogen cyanide, followed by hydrolysis. This method yields the desired compound with high purity and efficiency . Another approach involves the use of environmentally friendly methods, such as the reaction of piperazine with halide salts of transition metals in water under ambient conditions .
Industrial Production Methods: Industrial production of this compound often employs large-scale synthesis techniques, including continuous flow reactors and batch processing. These methods ensure consistent quality and yield, making the compound suitable for various industrial applications .
Análisis De Reacciones Químicas
Types of Reactions: Piperazine-2,5-diyldimethanol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form piperazine derivatives with different functional groups.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like thionyl chloride. These reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels .
Major Products Formed: The major products formed from these reactions include various piperazine derivatives, such as piperazine-2,5-dione and substituted piperazines. These products have diverse applications in pharmaceuticals, agrochemicals, and materials science .
Aplicaciones Científicas De Investigación
Piperazine-2,5-diyldimethanol has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and coordination polymers.
Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of polymers, resins, and other industrial materials.
Mecanismo De Acción
The mechanism of action of piperazine-2,5-diyldimethanol involves its interaction with various molecular targets and pathways. In biological systems, the compound can act as a chelating agent, binding to metal ions and affecting their availability and activity. This property is particularly useful in the study of metalloenzymes and metal-mediated biochemical processes . Additionally, this compound can modulate the activity of certain receptors and enzymes, leading to its potential therapeutic effects .
Similar Compounds:
Piperazine-2,5-dione: A closely related compound with similar chemical properties but different biological activities.
Tryptamine-piperazine-2,5-dione conjugates: These compounds exhibit unique anticancer properties and are synthesized via a post-Ugi cascade reaction.
Oxadiazolopiperazine derivatives: These compounds show protein kinase inhibition activity and are synthesized through alkyne–azide cycloaddition.
Uniqueness: this compound stands out due to its dual hydroxyl groups, which provide additional sites for chemical modification and functionalization. This makes it a versatile compound for various applications in chemistry, biology, medicine, and industry .
Propiedades
Fórmula molecular |
C6H14N2O2 |
|---|---|
Peso molecular |
146.19 g/mol |
Nombre IUPAC |
[5-(hydroxymethyl)piperazin-2-yl]methanol |
InChI |
InChI=1S/C6H14N2O2/c9-3-5-1-7-6(4-10)2-8-5/h5-10H,1-4H2 |
Clave InChI |
XULVBMHGSVTDME-UHFFFAOYSA-N |
SMILES canónico |
C1C(NCC(N1)CO)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[4-[10-[4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]-7,7-di(octan-3-yl)-3,11-dithia-7-silatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl]phenyl]-2,6-dipyridin-2-ylpyridine](/img/structure/B11765125.png)

![3-[4-(2-Methoxy-phenyl)-thiazol-2-yl]-phenylamine](/img/structure/B11765142.png)


![N-[3-chloro-2-nitro-4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B11765153.png)
![2H-Pyrrolo[3,4-D]thiazole](/img/structure/B11765156.png)

![7-Bromo-4-chloropyrrolo[2,1-F][1,2,4]triazine-5-carboxylic acid](/img/structure/B11765159.png)
![tert-butyl (5S,7R)-7-amino-8-fluoro-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B11765166.png)
![[(1R,4R)-4-(difluoromethoxy)cyclohexyl]methyl methanesulfonate](/img/structure/B11765178.png)


